molecular formula C23H29ClN4O B2978802 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921895-99-0

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2978802
CAS RN: 921895-99-0
M. Wt: 412.96
InChI Key: OWJYJXBZUBPQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research.

Scientific Research Applications

DNA Binding and Staining

Compounds related to Hoechst 33258, which contains a piperazine derivative, have been extensively used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded DNA. Such compounds are crucial in cell biology for chromosome and nuclear staining, and for analyzing nuclear DNA content values via flow cytometry. These findings suggest that piperazine derivatives could be pivotal in molecular biology and diagnostics due to their DNA-binding properties (Issar & Kakkar, 2013).

Antimicrobial and Biocide Applications

The review on the occurrence, fate, and behavior of parabens highlights their widespread use as preservatives, also reflecting on the chemical stability and antimicrobial properties of compounds with similar functional groups. Despite concerns over their environmental persistence, such compounds have been crucial in personal care, pharmaceuticals, and food preservation, suggesting that structurally related compounds might offer valuable antimicrobial properties (Haman et al., 2015).

Water Treatment and Biofouling Prevention

Research into non-oxidizing biocides for preventing biofouling in reverse osmosis systems has identified several compounds, including those with piperazine structures, as potential candidates. These compounds offer antimicrobial efficiency with reduced hazard levels, indicating their applicability in improving water quality and system longevity (Da-Silva-Correa et al., 2022).

Antipsychotic Drug Metabolism

A study on the metabolism of arylpiperazine derivatives, including their transformation into 1-aryl-piperazines, underscores the chemical versatility and biological significance of piperazine-containing compounds. Although the primary context is pharmaceutical, the metabolic pathways explored highlight the potential for designing compounds with specific biological activities (Caccia, 2007).

properties

IUPAC Name

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJYJXBZUBPQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

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